3-Bromo-4-fluorobenzene-1,2-diol
Description
Overview of Vicinal Dihydroxybenzene (Catechol) Structural Frameworks
Catechol, systematically named benzene-1,2-diol, is an organic compound with two hydroxyl groups attached to adjacent carbon atoms on a benzene (B151609) ring. wikipedia.org This vicinal diol arrangement imparts characteristic reactivity and functionality. The hydroxyl groups are weakly acidic and can participate in a variety of chemical reactions, including oxidation to form ortho-quinones, chelation of metal ions, and serving as a structural motif in numerous natural products and pharmaceutical agents. wikipedia.orgnih.gov The catechol framework is also a key component in the structure of many biomolecules and is involved in diverse biological processes. nih.gov
Introduction to Halogen Substitution Patterns in Aromatic Systems
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto an aromatic ring, a process known as halogenation, significantly alters the molecule's properties. Halogens are electronegative atoms that exert a strong inductive electron-withdrawing effect, which can influence the acidity of nearby functional groups and the reactivity of the aromatic ring towards further substitution. nih.gov The specific halogen and its position on the ring are critical. For instance, fluorine is the most electronegative halogen, while bromine is larger and more polarizable. These differences in properties can be strategically exploited to fine-tune the electronic and steric characteristics of a molecule, thereby influencing its biological activity and chemical reactivity.
Research Rationale for Investigating 3-Bromo-4-fluorobenzene-1,2-diol
The specific compound this compound, with the CAS number 1637490-68-6, presents a unique substitution pattern on the catechol ring. nih.gov The presence of both a bromine and a fluorine atom at positions 3 and 4, respectively, creates a distinct electronic environment. The fluorine atom at position 4 will exert a strong electron-withdrawing effect, while the bromine atom at position 3 will contribute both inductive and resonance effects. This dihalogenated substitution pattern is of interest for several reasons. Firstly, understanding how these combined electronic effects influence the properties of the catechol ring, such as the acidity of the hydroxyl groups and the redox potential, is of fundamental importance. Secondly, halogenated catechols have been shown to possess interesting biological activities, including antimicrobial properties. nih.gov Investigating this specific dihalo-substituted catechol could reveal novel or enhanced biological effects. The availability of this compound from chemical suppliers suggests its potential use in research and development.
Current State of Knowledge and Identified Research Gaps for Dihalosubstituted Catechols
While research into halogenated catechols is an active area, the body of knowledge on dihalosubstituted catechols, particularly those with a mixed halogen substitution pattern like this compound, remains limited. Much of the existing research has focused on mono-halogenated catechols or catechols with identical di-halogen substituents.
Detailed Research Findings:
Studies on related compounds offer some insights. For instance, research on halogenated dopamine (B1211576) methacrylamides, which contain a catechol moiety, has demonstrated that halogenation can impart significant antimicrobial activity against multidrug-resistant bacteria. nih.gov The electron-withdrawing nature of halogens is thought to play a role in this activity. nih.gov
Identified Research Gaps:
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1637490-68-6 | C₆H₄BrFO₂ | 207.00 |
| 3-Bromobenzene-1,2-diol | 14381-51-2 | C₆H₅BrO₂ | 189.01 |
| 3-Bromo-4-fluorophenol | 27407-11-0 | C₆H₄BrFO | 191.00 |
| 3-Bromo-4-fluorobenzaldehyde (B1265969) | 77771-02-9 | C₇H₄BrFO | 203.01 |
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrFO2 |
|---|---|
Molecular Weight |
207.00 g/mol |
IUPAC Name |
3-bromo-4-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4BrFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H |
InChI Key |
IYEKHXCNXQMKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)Br)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Bromo 4 Fluorobenzene 1,2 Diol
Reactivity of the Aromatic Nucleus
The reactivity of the benzene (B151609) ring in 3-Bromo-4-fluorobenzene-1,2-diol is a delicate balance of the electronic effects of its substituents. The two hydroxyl groups are strong activating groups that donate electron density into the ring through resonance, while the bromine and fluorine atoms are deactivating groups that withdraw electron density through induction.
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects
Given the substitution pattern of this compound, the directing effects of the substituents either reinforce or compete with each other. The two hydroxyl groups strongly activate the ring for electrophilic attack. The positions ortho and para to the hydroxyl groups are the most likely sites for substitution. Specifically, the C5 and C6 positions are ortho to one hydroxyl group and meta/para to the other, and also influenced by the halogens.
The C6 position is ortho to the C1-hydroxyl group and para to the C2-hydroxyl group, making it a highly activated position. The C5 position is ortho to the C2-hydroxyl group and meta to the C1-hydroxyl group. The bromine at C3 and fluorine at C4 are ortho-, para-directing, but their deactivating inductive effect is generally overcome by the strong activating effect of the hydroxyl groups. Therefore, electrophilic substitution is expected to occur predominantly at the positions activated by the hydroxyl groups. For instance, in the bromination of catechins, which share the catechol moiety, substitution occurs at the positions activated by the hydroxyl groups. usda.gov
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Influence of Substituents | Predicted Reactivity |
| C5 | Ortho to -OH (at C2), Meta to -OH (at C1), Ortho to -F, Meta to -Br | Moderately Activated |
| C6 | Ortho to -OH (at C1), Para to -OH (at C2), Meta to -F, Para to -Br | Highly Activated |
Nucleophilic Aromatic Substitution (NAS) Pathways
Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the aromatic ring towards attack by a nucleophile. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The aromatic ring of this compound is not strongly activated for NAS under normal conditions, as the hydroxyl groups are electron-donating.
However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of one of the halogen atoms could potentially occur. The fluorine atom, being more electronegative, might be a slightly better leaving group than bromine in some NAS reactions, especially if the reaction proceeds through a Meisenheimer complex where the stabilization of the negative charge is the rate-determining step. youtube.com Reactions involving the displacement of halides on an aromatic ring are known, and the presence of multiple halogens can lead to selective substitution. science.gov For example, amination of some halo-substituted nitropyridines can lead to displacement of a halogen. pressbooks.pub
Transformations of the Vicinal Diol Functionality
The adjacent hydroxyl groups of this compound are a key feature, enabling a range of chemical transformations.
Oxidation Reactions and Quinone/Quinone Methide Formation
Formation of Cyclic Derivatives (e.g., Acetals, Ketals, Boronates)
The vicinal diol functionality provides a convenient handle for the formation of five-membered cyclic derivatives, which can serve as protecting groups or as intermediates for further synthetic transformations.
Acetals and Ketals: In the presence of an acid catalyst, this compound can react with aldehydes and ketones to form cyclic acetals and ketals, respectively. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
Boronates: Catechols readily form cyclic boronate esters upon reaction with boronic acids. These derivatives are often stable and can be used in purification or as substrates in cross-coupling reactions. The formation of boronate esters from substituted catechols is a well-established process.
O-Alkylation and O-Acylation Reactions
The hydroxyl groups of this compound can be alkylated or acylated to form the corresponding ethers and esters.
O-Alkylation: This can be achieved by reacting the diol with an alkyl halide in the presence of a base. The basic conditions deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxides that then displace the halide from the alkylating agent. Both mono- and di-alkylation products are possible, and the selectivity can often be controlled by the reaction conditions and the stoichiometry of the reagents.
O-Acylation: The formation of esters can be accomplished by reacting the diol with an acyl halide or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. Similar to alkylation, both mono- and di-acylated products can be obtained.
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the detailed study of the chemical compound this compound. While the broader class of halogenated catechols and related phenolic compounds has been the subject of extensive research, specific investigations into the reactivity and chemical transformations of this particular molecule are notably absent from published materials. Consequently, a detailed exploration of its selective halogen exchange, behavior in cross-coupling reactions, and the associated reaction mechanisms remains largely uncharted territory.
The inherent reactivity of the carbon-halogen bonds is a central aspect of the chemistry of aryl halides. In polyhalogenated compounds, the potential for selective reactions at different halogen sites is a key area of synthetic interest. Generally, the reactivity of halogens in nucleophilic aromatic substitution and cross-coupling reactions follows the trend I > Br > Cl > F. This suggests that the bromine atom in this compound would be more susceptible to displacement or oxidative addition in transition metal-catalyzed reactions compared to the fluorine atom. However, without specific experimental data, any discussion on selective halogen exchange or reduction of this compound would be purely speculative.
Similarly, while halogenated phenols are known to participate in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, where the halogen acts as a leaving group, the specific role and efficiency of this compound in these transformations have not been documented. The presence of the two hydroxyl groups on the aromatic ring can influence the electronic properties of the molecule and potentially chelate to the metal catalyst, thereby affecting the reactivity and regioselectivity of such reactions. The lack of published studies precludes any detailed analysis of its performance as a substrate in these important carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the investigation of reaction mechanisms often involves the isolation and characterization of reactive intermediates, as well as kinetic and thermodynamic studies to understand the factors controlling the reaction pathways. There are no available reports on the isolation of intermediates in reactions involving this compound. Understanding whether a reaction is under kinetic or thermodynamic control is crucial for optimizing reaction conditions to favor a desired product. rsc.orgpressbooks.pubstackexchange.comfiveable.memasterorganicchemistry.com In the context of substituted aromatic compounds, kinetic control favors the product that is formed fastest, often at lower temperatures, while thermodynamic control, typically at higher temperatures, leads to the most stable product. rsc.orgpressbooks.pubstackexchange.comfiveable.memasterorganicchemistry.com The interplay of electronic and steric effects of the bromo, fluoro, and diol substituents would undoubtedly influence the energy landscape of its reactions, but in the absence of empirical data, a meaningful discussion on the kinetic and thermodynamic control of its transformations cannot be constructed.
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, including 3-Bromo-4-fluorobenzene-1,2-diol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide initial and crucial insights into the molecular structure.
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns. The proton at the 5-position typically appears as a doublet, split by the adjacent fluorine atom, while the proton at the 6-position also shows as a doublet due to coupling with the neighboring proton. The hydroxyl protons of the diol group usually appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing bromine, fluorine, and oxygen atoms will be deshielded and appear at lower fields (higher ppm values). The carbon bearing the fluorine atom will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |
| C1-OH | Variable (broad s) | ~145-155 | - |
| C2-OH | Variable (broad s) | ~140-150 | - |
| C3-Br | - | ~110-120 | - |
| C4-F | - | ~150-160 | ¹JCF ≈ 240-250 Hz |
| H5 | ~7.0-7.2 (d) | ~115-125 | ³JHH, ³JHF |
| H6 | ~6.8-7.0 (d) | ~120-130 | ³JHH |
Note: The values presented are estimations and can vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom's local environment. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 4-position. The chemical shift of this signal is indicative of the electronic environment created by the adjacent bromo and hydroxyl substituents. Furthermore, this signal would be split into a doublet of doublets due to coupling with the proton at the 5-position (³JFH) and potentially a smaller long-range coupling with the proton at the 6-position (⁴JFH).
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the correlation between the protons on the aromatic ring, specifically between H5 and H6, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H5 and H6 to their corresponding carbon atoms, C5 and C6.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the hydroxyl protons to C1 and C2, from H5 to C3, C4, and C1, and from H6 to C2 and C4. These correlations are vital for confirming the substitution pattern on the benzene (B151609) ring.
The hydroxyl groups of the 1,2-diol moiety can participate in intramolecular hydrogen bonding. This interaction can be studied using NMR by observing the chemical shifts of the hydroxyl protons in different solvents and at varying temperatures. In a non-polar solvent, the presence of a strong intramolecular hydrogen bond would result in a downfield chemical shift for the involved hydroxyl proton and a reduced dependence on concentration. Advanced techniques like variable temperature NMR can provide thermodynamic data about the hydrogen bonding equilibrium.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula of this compound, which is C₆H₄BrFO₂. The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS can distinguish the exact mass of the compound from other potential compounds with the same nominal mass, thus confirming its molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
A study on the analysis of various chloro- and bromo-phenolic compounds utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the effectiveness of this technique for isomer-specific identification of halogenated compounds. science.gov
Hyphenated Techniques: GC-MS and LC-MS for Purity and Mixture Analysis
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for assessing the purity of this compound and analyzing it within complex mixtures. These methods separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.
GC-MS is particularly suitable for volatile and thermally stable compounds. For instance, a GC-MS method was developed for the quantification of 3-chloropropane-1,2-diol (3-MCPD), a related diol, in various foodstuff samples. researchgate.netagriculturejournals.cz This involved derivatization to enhance volatility, followed by chromatographic separation and mass spectrometric detection. agriculturejournals.cz Similarly, the analysis of halogenated mono-alcohols and diols in water has been successfully achieved using GC with electron-capture detection (GC-ECD), a technique sensitive to halogenated compounds. researchgate.net
LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not amenable to GC. The analysis of a broad range of chloro- and bromo-phenolic compounds has been demonstrated using solid-phase extraction coupled with LC-MS/MS, which allows for their simultaneous determination at trace levels in water samples. science.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. d-nb.info While a specific FT-IR spectrum for this compound is not provided in the search results, the expected characteristic absorption bands can be inferred from the analysis of similar molecules. For example, studies on 1-bromo-3-fluorobenzene (B1666201) and 1-bromo-4-chlorobenzene (B145707) have utilized FT-IR spectroscopy to identify the vibrational modes of the benzene ring and the carbon-halogen bonds. nih.govnih.gov
In a general sense, the FT-IR spectrum of this compound would be expected to show:
O-H stretching vibrations from the two hydroxyl groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations of the aromatic ring, usually observed between 3000 and 3100 cm⁻¹.
C=C stretching vibrations within the aromatic ring, which give rise to several bands in the 1400-1600 cm⁻¹ region.
C-O stretching vibrations from the hydroxyl groups, expected in the 1000-1200 cm⁻¹ range.
C-Br and C-F stretching vibrations , which would appear in the lower frequency region of the spectrum.
A study on 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one (BPTP) utilized FT-IR spectroscopy to confirm the structure of the synthesized molecule, with spectra recorded in the 3500-500 cm⁻¹ range. rasayanjournal.co.in
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C=C (aromatic) | 1400-1600 |
| C-O (hydroxyl) | 1000-1200 |
| C-F | 1000-1400 |
| C-Br | 500-600 |
This table is predictive and based on characteristic absorption frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the π-electrons of the benzene ring are primarily responsible for UV absorption.
While specific UV-Vis data for this compound is not available, a study on 1-bromo-3-fluorobenzene investigated its electronic properties using time-dependent density functional theory (TD-DFT) and UV-Vis spectroscopy. nih.gov The calculated HOMO and LUMO energies in such studies indicate the potential for charge transfer within the molecule. nih.gov Similarly, the UV-Vis spectrum of 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one was recorded over a range of 200–800 nm to study its electronic transitions. rasayanjournal.co.in The presence of hydroxyl, bromo, and fluoro substituents on the benzene ring of this compound would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) |
| π → π* | ~260-280 |
This table is an estimation based on the electronic properties of substituted benzenes.
X-ray Diffraction Analysis
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles in the solid state. To perform this analysis, a suitable single crystal of the compound must be grown. While no published single-crystal X-ray diffraction data for this compound was found, a study on a related compound, 3-[4-bromo-α(R)-methoxybenzyl]-6-chloro-3(S),4(S*)-dihydroxychroman, utilized this technique to assign its structure. science.gov This highlights the utility of the method for complex halogenated organic molecules.
If a single crystal of this compound were to be analyzed, the resulting data would provide precise measurements of the C-C, C-O, C-H, C-Br, and C-F bond lengths, as well as the bond angles within the benzene ring and the conformation of the hydroxyl groups. This information is crucial for understanding the molecule's steric and electronic properties and its potential intermolecular interactions in the solid state, such as hydrogen bonding.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. The method relies on the scattering of X-rays by the ordered atomic planes within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure, serving as a "fingerprint" for the compound's solid-state form. springernature.com This is particularly crucial for polymorphic compounds, which can exist in multiple crystalline forms with different physical properties.
For an organic molecule like this compound, which is a solid at room temperature, PXRD would be the primary technique to confirm its crystalline nature and to identify the specific polymorph present. The diffraction pattern provides information on the unit cell dimensions, crystal system, and space group. While specific experimental PXRD data for this compound is not widely published, the general methodology would involve irradiating a powdered sample of the compound with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ).
The analysis of the resulting diffractogram can yield critical information. For instance, the presence of sharp, well-defined peaks is indicative of a highly crystalline material, whereas broad, diffuse halos would suggest an amorphous solid. In the context of pharmaceutical development, where related catechol structures are of interest, identifying and controlling the polymorphic form is essential as different polymorphs can exhibit variations in solubility, bioavailability, and stability. nih.gov
Table 1: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 45 |
| 21.3 | 4.17 | 100 |
| 25.1 | 3.55 | 60 |
| 28.9 | 3.09 | 75 |
| 35.4 | 2.53 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating a typical PXRD pattern for a crystalline organic compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of chemical species that have one or more unpaired electrons, i.e., paramagnetic species. nih.gov Such species include free radicals, radical ions, and transition metal complexes.
In the context of this compound, a catechol derivative, EPR spectroscopy would be instrumental in studying its radical intermediates, which can be formed through oxidation. Catechols can be readily oxidized to semiquinone radicals, and further to quinones. The stability and electronic structure of these semiquinone radicals are of significant interest in various fields, including biochemistry and materials science.
For the semiquinone radical of this compound, one would expect to observe hyperfine couplings to the remaining ring protons and potentially to the fluorine nucleus, as the bromine nucleus has a low natural abundance of magnetic isotopes. The g-factor, also determined from the EPR spectrum, would provide further information about the electronic environment of the unpaired electron.
Table 2: Predicted EPR Spectral Parameters for the Semiquinone Radical of this compound
| Parameter | Predicted Value | Information Provided |
| g-factor | ~2.004 | Electronic environment of the unpaired electron |
| aH (proton hyperfine coupling) | 0.1 - 0.4 mT | Spin density on the aromatic ring |
| aF (fluorine hyperfine coupling) | 0.2 - 0.6 mT | Spin density near the fluorine substituent |
Note: The values in this table are predicted based on data for similar fluorinated semiquinone radicals and are for illustrative purposes.
Computational and Theoretical Investigations of 3 Bromo 4 Fluorobenzene 1,2 Diol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely applied to predict a wide range of molecular properties with high accuracy. For a molecule like 3-Bromo-4-fluorobenzene-1,2-diol, DFT calculations would provide invaluable insights.
A foundational step in computational chemistry is determining the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. This process involves calculating the potential energy for different atomic arrangements to find the structure with the minimum energy. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, due to the rotational freedom of the hydroxyl groups, a study of the conformational landscape would be necessary to identify different stable conformers and their relative energies, which could be influenced by intramolecular hydrogen bonding.
Table 1: Hypothetical Optimized Geometrical Parameters (Illustrative Only) This table is for illustrative purposes to show what data would be expected from a DFT calculation. The values are not based on actual research.
| Parameter | Bond/Angle | Hypothetical Value (Å or °) |
| Bond Length | C1-C2 | 1.40 |
| Bond Length | C3-Br | 1.90 |
| Bond Length | C4-F | 1.35 |
| Bond Length | C1-O1 | 1.36 |
| Bond Angle | C2-C1-C6 | 120.0 |
| Bond Angle | C3-C4-F | 119.5 |
| Dihedral Angle | H-O1-C1-C2 | 0.0 or 180.0 |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would show negative potential around the electronegative oxygen and halogen atoms and positive potential near the hydroxyl hydrogens.
Table 2: Hypothetical Electronic Properties (Illustrative Only) This table is for illustrative purposes. The values are not based on actual research.
| Property | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Computational methods can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of experimental spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, providing a powerful tool for structure elucidation. No such calculated data for this compound is currently published.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.
For any proposed reaction involving this compound, such as oxidation or substitution, computational chemistry can be used to locate the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy, which governs the reaction rate.
By connecting reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This surface provides a comprehensive map of the reaction pathway, detailing the energy changes that occur as the reaction progresses. This detailed mechanistic insight is currently unavailable for this compound.
Analysis of Intramolecular and Intermolecular Interactions
The physicochemical properties and biological activity of this compound are governed by a complex interplay of non-covalent interactions. As a substituted dihydroxybenzene (catechol), its structure allows for a variety of intramolecular and intermolecular forces, including hydrogen bonding, halogen bonding, and aromatic interactions. Computational models are essential tools for dissecting these forces and predicting molecular behavior in different environments.
Dihydroxybenzene isomers are model systems for studying the influence of hydrogen bonding. The relative positioning of the hydroxyl groups dictates the nature of the hydrogen bond network, which in turn affects properties like boiling point and solubility. vedantu.comdoubtnut.com In 1,2-dihydroxybenzene systems, such as this compound, the proximity of the two hydroxyl groups allows for the formation of an intramolecular hydrogen bond, where the hydrogen of one hydroxyl group interacts with the oxygen of the adjacent one. vedantu.com This internal bonding competes with intermolecular hydrogen bonding, where the molecule interacts with its neighbors.
The presence of an intramolecular hydrogen bond in catechol (1,2-dihydroxybenzene) leads to a lower boiling point compared to its isomers, resorcinol (1,3-) and hydroquinone (1,4-), which can only form stronger, more extensive intermolecular hydrogen bond networks. doubtnut.com Theoretical calculations of binding energies between dihydroxybenzenes and urethane/urea groups in polyurethanes have shown that catechol can form one or two hydrogen bonds, with binding energies in the range of -11.84 to -12.36 kcal/mol. mdpi.com
For this compound, the electron-withdrawing nature of the bromine and fluorine substituents is expected to increase the acidity of the phenolic protons, potentially strengthening the hydrogen bonds they form. The intramolecular hydrogen bond is likely to be a dominant feature of the molecule's conformation in nonpolar solvents and the gas phase. In protic solvents, this internal bond may be disrupted in favor of forming intermolecular hydrogen bonds with solvent molecules. mdpi.com
| Dihydroxybenzene Isomer | Hydroxyl Positions | Predominant Hydrogen Bonding Type | Effect on Boiling Point |
|---|---|---|---|
| Catechol (1,2-dihydroxybenzene) | ortho | Intramolecular and Intermolecular | Lowest among isomers |
| Resorcinol (1,3-dihydroxybenzene) | meta | Intermolecular | Intermediate |
| Hydroquinone (1,4-dihydroxybenzene) | para | Strong Intermolecular | Highest among isomers |
Beyond hydrogen bonding, the halogen and aromatic character of this compound introduces other significant non-covalent interactions.
Halogen Bonding: This is a highly directional, non-covalent interaction between an electrophilic region on a covalently bonded halogen atom (the σ-hole) and a nucleophile. nih.govnih.gov The strength of the halogen bond typically increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov In this compound, the bromine atom is a potential halogen bond donor. Computational studies on halothiophenes have shown that C-Br···N halogen bonds can have interaction energies around -15 to -20 kJ mol⁻¹. tuni.fi The fluorine atom, being the least polarizable halogen, is a very weak halogen bond donor but can act as a hydrogen or halogen bond acceptor. nih.gov
Aromatic Interactions: The electron-rich π-system of the benzene (B151609) ring can engage in various interactions:
π-π Stacking: Interactions between aromatic rings are crucial for molecular recognition and self-assembly. nih.gov The nature of these interactions is influenced by substituents. Electron-withdrawing substituents, like bromine and fluorine, can decrease the electron density of the aromatic face, which can reduce the electrostatic repulsion in a face-to-face stacking arrangement. nih.govacs.org
Cation-π Interactions: The aromatic ring can interact favorably with cations, a strong non-covalent interaction that is particularly effective in water. researchgate.net
Anion-π Interactions: While less common, aromatic rings with significant electron-withdrawing substituents can create an electron-deficient π-system capable of interacting with anions.
The combination of these forces—hydrogen bonding, halogen bonding, and various aromatic interactions—creates a complex potential energy surface for this compound, dictating its conformation, crystal packing, and interactions with biological macromolecules.
| Interaction Type | Atoms/Groups Involved in this compound | Typical Energy Range (kJ/mol) | Key Characteristics |
|---|---|---|---|
| Intramolecular Hydrogen Bond | -OH --- O(H)- | 15 - 40 | Forms a quasi-aromatic ring, influences conformation. mdpi.com |
| Intermolecular Hydrogen Bond | -OH --- O(H)- (of another molecule) | 15 - 40 | Drives self-assembly and crystal structure. |
| Halogen Bond (Br) | C-Br --- Nucleophile (e.g., O, N) | 5 - 25 | Highly directional, involves σ-hole. nih.gov |
| π-π Stacking | Aromatic Ring --- Aromatic Ring | 0 - 10 | Dependent on substituent and geometry (face-to-face, edge-to-face). nih.gov |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity or properties, such as chromatographic retention time. mdpi.comtubitak.gov.tr These models are built by calculating a set of molecular descriptors and using statistical methods, like multiple regression analysis or artificial neural networks, to build a predictive equation. mdpi.comnih.gov
While specific QSRR models for this compound are not widely published, a hypothetical study on a series of substituted dihydroxybenzenes would involve the calculation of several classes of molecular descriptors to predict a specific property, for instance, antioxidant capacity or retention in reversed-phase chromatography.
Relevant molecular descriptors would include:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. For phenolic compounds, these are critical for describing processes like electron transfer in antioxidant reactions. mdpi.com
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include more sophisticated parameters like electronegativity, hardness, and electrophilicity. researchgate.net
A QSRR model is developed by first generating these descriptors for a training set of molecules with known activities. A statistical method is then used to select the most relevant descriptors and build a mathematical model. The predictive power of this model is then validated using an external test set of compounds. nih.gov Such a model could be used to predict the reactivity of this compound and guide the design of new derivatives with tailored properties.
| Descriptor Class | Example Descriptors | Relevance to this compound |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Describes susceptibility to oxidation, polarity, and sites for electrostatic interactions. mdpi.com |
| Steric / Geometrical | Molecular Volume, Surface Area, Ovality | Relates to how the molecule fits into an active site or packs in a crystal. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Predicts hydrophobicity and polarizability, crucial for chromatographic retention and bioavailability. |
Applications in Advanced Synthetic Chemistry and Materials Science Academic Focus
Building Block for the Synthesis of Complex Organic Molecules
The structural attributes of 3-bromo-4-fluorobenzene-1,2-diol make it an attractive starting material for the synthesis of a variety of intricate organic compounds. The catechol unit provides a nucleophilic core and a source for chelation, while the halogen substituents offer handles for cross-coupling reactions and other transformations.
While specific examples of heterocyclic synthesis starting directly from this compound are not extensively documented in publicly available literature, the reactivity of the catechol moiety is well-established as a precursor to various heterocyclic systems. For instance, catechols are known to react with suitable partners to form benzodioxins and benzoxazoles. rsc.org The presence of the bromo and fluoro substituents on the catechol ring would lead to the formation of correspondingly substituted heterocyclic products, which are of interest in medicinal chemistry and materials science due to the often-beneficial effects of fluorine on properties like metabolic stability and binding affinity. khanacademy.org
The general synthetic approach for the formation of fluorinated dibenzodioxins often involves the pyrolysis of fluorophenols. rsc.org Similarly, mixed chlorinated-fluorinated dibenzodioxins and dibenzofurans have been synthesized, highlighting the utility of halogenated phenols and catechols as precursors to complex heterocyclic systems. nih.govresearchgate.net
A plausible synthetic route to a fluorinated benzodioxole from a related compound, 4-bromo-3-fluorocatechol, involves reaction with diphenylchloromethane. alchimica.cz This suggests that this compound could undergo similar cyclization reactions to yield novel fluorinated and brominated benzodioxole derivatives.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Potential Synthetic Precursors |
|---|---|
| Substituted Benzodioxins | This compound and a suitable dielectrophile |
| Substituted Benzoxazoles | This compound, an aldehyde, and an amine source |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. libretexts.org Catechols are known to participate in MCRs to produce a diverse range of molecular scaffolds. rsc.org For example, the one-pot reaction of catechols, ammonium (B1175870) acetate, and aldehydes can yield benzoxazole (B165842) derivatives. rsc.orgresearchgate.net
While direct studies on this compound in MCRs are limited, its catechol functionality suggests its potential as a scaffold in such reactions. The resulting products would incorporate the bromo- and fluoro-substituted benzene (B151609) ring, providing a rapid route to libraries of complex molecules for screening in drug discovery and materials science. The reaction between catechols and amines is a key process in the formation of complex biological structures and has been adapted for the development of novel materials. bldpharm.com
Contributions to the Development of New Synthetic Methodologies
The unique electronic and steric properties of this compound make it a valuable tool for the development and optimization of new synthetic methods.
The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective functionalization through various catalytic cross-coupling reactions. For instance, palladium- or copper-catalyzed reactions could selectively target the carbon-bromine bond for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the more robust carbon-fluorine bond intact for subsequent transformations. This differential reactivity is a cornerstone of modern synthetic strategy.
Furthermore, the catechol hydroxyl groups can act as directing groups or ligands in metal-catalyzed reactions, influencing the regioselectivity and reactivity of transformations on the aromatic ring. mdpi.com The development of catalytic systems that can selectively functionalize the C-H bonds of such a substituted phenol (B47542) would be of significant interest. youtube.com
Substituted catechols are frequently employed as model compounds in mechanistic studies, particularly in the context of oxidation reactions. rsc.org The electrochemical oxidation of catechols to their corresponding o-quinones is a well-studied process, and the reactivity of these quinones with nucleophiles is a subject of ongoing research. researchgate.net The electronic effects of the bromo and fluoro substituents in this compound would significantly influence the redox potential of the catechol moiety and the electrophilicity of the resulting o-quinone.
Studying the oxidation of this compound can provide valuable insights into the mechanisms of catechol oxidase enzymes, for which numerous synthetic models have been developed and studied. rsc.orgnih.govrsc.org The interplay of the inductive and resonance effects of the halogen substituents would offer a nuanced understanding of the factors governing these oxidation processes. acs.org
Role in Supramolecular Chemistry and Molecular Recognition (e.g., via Hydrogen Bonding)
The two adjacent hydroxyl groups of the catechol unit are excellent hydrogen bond donors and acceptors, making this compound a promising component for the construction of supramolecular assemblies. researchgate.net Hydrogen bonding is a fundamental interaction in molecular recognition and the self-assembly of complex architectures. khanacademy.orglibretexts.org
Furthermore, the catechol unit can chelate to metal ions, providing another avenue for the construction of coordination polymers and other metallosupramolecular assemblies. The electronic properties of the bromo and fluoro substituents would modulate the binding affinity and redox properties of the metal complexes, potentially leading to materials with interesting catalytic or electronic properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Bromo-4-fluorocatechol |
| 4-Bromo-3-fluorocatechol |
| Benzodioxins |
| Benzoxazoles |
| Benzodioxoles |
| Diphenylchloromethane |
Application in the Construction of Advanced Organic Frameworks
The unique structural and electronic properties of this compound, a substituted catechol, position it as a compelling, albeit largely unexplored, building block for the creation of advanced organic frameworks, including Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). The presence of both a bromine and a fluorine atom on the catechol ring offers distinct opportunities for tuning the framework's properties.
Catechol derivatives are known to be effective ligands in the formation of porous materials due to their strong chelation with metal ions. osti.govrsc.orgresearchgate.net The two adjacent hydroxyl groups can coordinate to a variety of metal centers, leading to the formation of stable, porous architectures. Theoretical studies on metal catecholates have shown that they can be incorporated into existing MOF structures to enhance properties such as gas selectivity. osti.govornl.gov For instance, the introduction of metal-catecholate moieties into frameworks like UiO-66(Zr) and MOF-5 has been computationally explored to improve O₂/N₂ separation. osti.govornl.gov
The functionalization of the catechol ring with bromine and fluorine in this compound would be expected to impart several key features to the resulting frameworks:
Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine and bromine atoms can influence the electron density of the catecholate linker. This, in turn, can affect the Lewis acidity of the metal nodes within a MOF, potentially enhancing catalytic activity. acs.org
Control of Pore Environment: The presence of halogen atoms within the pores of the framework can create specific interaction sites for guest molecules. This could be leveraged for selective gas adsorption or for creating a specific chemical environment for catalysis.
Post-Synthetic Modification: The bromine atom provides a reactive handle for post-synthetic modification of the framework. For example, it could be used in palladium-catalyzed cross-coupling reactions to introduce additional functional groups, further tailoring the properties of the material.
While direct experimental synthesis of MOFs or POPs from this compound is not yet prominently reported in the literature, the principles established with other substituted catechols provide a strong basis for its potential utility. The table below outlines a hypothetical comparison of properties for MOFs constructed from unsubstituted catechol, 3-bromocatechol, and this compound, based on established trends.
Table 1: Predicted Properties of Hypothetical Catechol-Based MOFs
| Ligand | Predicted Metal Node Lewis Acidity | Potential for Post-Synthetic Modification | Expected Adsorbate Interaction |
|---|---|---|---|
| Catechol | Baseline | Low | Primarily van der Waals |
| 3-Bromocatechol | Slightly Increased | High (via C-Br activation) | Halogen bonding interactions |
The synthesis of such frameworks would likely proceed via solvothermal methods, reacting this compound with a suitable metal salt in a high-boiling point solvent. The choice of metal ion (e.g., Zr⁴⁺, Fe³⁺, Cu²⁺) and reaction conditions would be critical in determining the final topology and properties of the framework. rsc.orgresearchgate.net
Studies in Stereochemistry and Chiral Molecule Synthesis
The application of this compound in stereochemistry and chiral molecule synthesis is an area of significant potential, primarily through its use as a precursor to chiral ligands for asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov
The catechol moiety of this compound can be chemically modified to create bidentate ligands. For instance, the hydroxyl groups can be derivatized to form ethers or phosphinites, which can then coordinate to a metal center. The strategic placement of the bromo and fluoro substituents can play a critical role in inducing stereoselectivity in a catalytic reaction.
Electronic Effects: The electron-withdrawing fluorine atom can significantly influence the electronic properties of the resulting metal complex. rsc.org This can impact the reactivity and selectivity of the catalyst. For example, in certain reactions, a more electrophilic metal center can lead to higher enantioselectivity. nih.gov
Steric Hindrance: The bromine atom, being larger than a hydrogen atom, can provide steric bulk. This steric hindrance can be used to control the approach of a substrate to the catalytic center, favoring the formation of one enantiomer over the other.
Non-covalent Interactions: Both fluorine and bromine atoms can participate in non-covalent interactions, such as halogen bonding, with the substrate. These interactions can help to lock the substrate into a specific orientation in the transition state, leading to high levels of asymmetric induction.
A hypothetical synthetic route to a chiral phosphine-phosphinite ligand derived from this compound is outlined below. This ligand could then be complexed with a transition metal, such as rhodium or iridium, to form a catalyst for asymmetric hydrogenation or hydroformylation.
Scheme 1: Hypothetical Synthesis of a Chiral Ligand from this compound
Monoprotection: Selective protection of one hydroxyl group of this compound.
Phosphinylation: Reaction of the remaining free hydroxyl group with a chlorophosphine (e.g., chlorodiphenylphosphine).
Deprotection: Removal of the protecting group.
Second Phosphinylation: Reaction of the newly freed hydroxyl group with a different chlorophosphine, potentially a chiral one, to create a P-stereogenic center or introduce a chiral backbone.
The performance of such a ligand in an asymmetric reaction would be highly dependent on the specific substrate and reaction conditions. The electronic and steric effects of the bromo and fluoro substituents would need to be carefully considered and optimized. The table below presents a hypothetical comparison of the expected enantioselectivity for a model asymmetric reaction using catalysts derived from different substituted catechol ligands.
Table 2: Predicted Enantiomeric Excess (% ee) in a Model Asymmetric Hydrogenation
| Ligand Precursor | Predicted % ee (Substrate A) | Predicted % ee (Substrate B) | Key Influencing Factor |
|---|---|---|---|
| Catechol | 85 | 88 | Baseline |
| 3-Bromocatechol | 92 | 90 | Steric hindrance from bromine |
| 3-Fluorocatechol (B141901) | 88 | 94 | Electronic effect of fluorine |
While experimental data for catalysts derived directly from this compound is not available, the principles of ligand design in asymmetric catalysis strongly suggest that this compound could serve as a valuable platform for the development of new and effective chiral catalysts. nih.govrsc.org
Advanced Analytical Method Development and Characterization Strategies for Dihalosubstituted Catechols
Development of Separation Techniques for Isomer Analysis
The separation of isomers is a significant challenge in the analysis of substituted catechols. Positional isomers and, if applicable, enantiomers of 3-bromo-4-fluorobenzene-1,2-diol require high-resolution chromatographic techniques for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of halogenated catechols. For non-chiral isomer separation, reversed-phase HPLC with C18 or phenyl-based columns is often effective. The separation of closely related halogenated compounds can be particularly challenging, and the use of ultra-high-performance liquid chromatography (UHPLC) with core-shell or sub-2 µm particle columns can provide superior resolution and faster analysis times. researchgate.net For instance, a UHPLC method using a Hypersil Gold PFP (pentafluorophenyl) column has shown excellent performance in separating various halogen-containing pharmaceuticals and their impurities. researchgate.net The unique selectivity of PFP phases towards halogenated and aromatic compounds makes them a strong candidate for resolving isomers of this compound.
Chiral HPLC is essential if the molecule possesses chiral centers and enantiomeric separation is required. This is typically achieved using a chiral stationary phase (CSP). chiralpedia.comchromatographyonline.com The choice of CSP depends on the functional groups of the analyte. For catechols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often successful. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. sigmaaldrich.com The mobile phase composition, including the type of organic modifier and the presence of additives, plays a crucial role in achieving enantioseparation. chiralpedia.com
Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile halogenated compounds. To analyze polar compounds like catechols by GC, derivatization is typically necessary to increase volatility and thermal stability. ijern.com Capillary GC columns with various stationary phases, such as those with a 5% phenyl content, can be used for the separation of brominated compounds. nih.gov High-resolution GC coupled with mass spectrometry (GC-MS) allows for the separation and identification of isomers based on their retention times and mass spectra.
Table 1: Chromatographic Techniques for Isomer Analysis of Halogenated Catechols This table is based on general principles and methods for similar compounds, as specific data for this compound is limited.
| Technique | Stationary Phase Examples | Mobile/Carrier Gas Examples | Detection | Application Notes |
|---|---|---|---|---|
| UHPLC | Hypersil Gold PFP, ZORBAX RRHD Eclipse Plus C18 | Acetonitrile (B52724)/Methanol/Water with acid additives | DAD, UV, MS | PFP phases offer unique selectivity for halogenated isomers. researchgate.net |
| Chiral HPLC | CHIRALPAK® (amylose/cellulose based), CHIROBIOTIC® (macrocyclic glycopeptide) | Heptane/Isopropanol, Methanol/Acetonitrile with additives | CD, UV, MS | Selection of CSP and mobile phase is critical for enantioseparation. chiralpedia.comsigmaaldrich.com |
| GC | TR-5MS (5% Phenyl Polysilphenylene-siloxane) | Helium, Hydrogen | FID, ECD, MS | Derivatization is usually required for catechols to improve volatility. ijern.comnih.gov |
Derivatization Protocols for Enhanced Analytical Detection and Resolution
Derivatization is a key strategy to improve the analytical properties of catechols, particularly for GC analysis and to enhance detection sensitivity in both GC and HPLC. The two hydroxyl groups of the catechol moiety are the primary targets for derivatization.
Common derivatization methods for catechols include:
Silylation: This is one of the most widely used methods for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl groups to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. ijern.comkoreascience.krresearchgate.net
Acylation: This involves reacting the catechol with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. Using fluorinated anhydrides, like heptafluorobutyric anhydride (HFBA), can significantly enhance the sensitivity for electron capture detection (ECD) in GC. scielo.org.za
Alkylation/Arylation: This can be used to modify the catechol hydroxyl groups. For example, reaction with methyl chloroformate under controlled pH can be used to form formate (B1220265) derivatives. nih.gov
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, and time) must be optimized to ensure a complete and clean reaction, avoiding the formation of side products. koreascience.kr For instance, a two-step derivatization involving silylation of the hydroxyl groups followed by acylation of an amine group (if present in a related molecule) has been shown to be effective for catecholamine analysis. koreascience.krresearchgate.net
Table 2: Common Derivatization Reagents for Catechols This table is based on established methods for catechols and related phenolic compounds.
| Derivatization Method | Reagent Example | Target Functional Group | Analytical Enhancement | Reference |
|---|---|---|---|---|
| Silylation | BSTFA, MSTFA | Hydroxyl | Increased volatility and thermal stability for GC | ijern.comkoreascience.kr |
| Acylation | HFBA | Hydroxyl | Enhanced sensitivity for GC-ECD | scielo.org.za |
| Alkylation | Methyl Chloroformate | Hydroxyl | Formation of stable derivatives for GC-MS | nih.gov |
Methodologies for Purity Assessment and Identification of Chemical Impurities
Ensuring the purity of this compound is crucial for its intended applications. Impurities can arise from starting materials, side reactions during synthesis, or degradation. A combination of chromatographic and spectroscopic techniques is employed for purity assessment.
HPLC with UV/DAD or MS detection is the workhorse for purity analysis. A high-resolution HPLC method can separate the main compound from its impurities. The use of a photodiode array detector (DAD) allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. Mass spectrometry provides molecular weight information, which is invaluable for the tentative identification of impurities.
Potential impurities in the synthesis of this compound could include:
Isomeric impurities: Positional isomers of bromination and fluorination on the catechol ring.
Starting material residues: Unreacted catechol or fluorocatechol.
By-products from synthesis: These can include products of over-bromination (dibromo- or tribromo-catechols), or dehalogenation products. beilstein-journals.org In syntheses starting from catechol, impurities such as dimers and trimers of benzodioxole intermediates can also be formed.
Degradation products: Catechols are susceptible to oxidation, which can lead to the formation of quinones and polymeric materials, often appearing as colored impurities.
The definitive identification of impurities often requires their isolation, which can be achieved through preparative HPLC, followed by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Speciation Analysis in Complex Chemical Matrices
When this compound is present in complex matrices such as industrial wastewater or environmental samples, its analysis requires robust extraction and cleanup procedures prior to instrumental analysis. pjsir.orgnih.govmdpi.comresearchgate.netnih.gov Speciation analysis in this context refers to the determination of the specific form of the compound, for example, whether it is free or bound to other components in the matrix.
Sample Preparation:
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques for extracting phenolic compounds from aqueous samples. mdpi.comnih.gov The choice of solvent for LLE or the sorbent for SPE is critical for achieving high recovery.
For solid samples like soil or sediment, techniques such as Soxhlet extraction , ultrasonic extraction , or pressurized liquid extraction (PLE) can be used.
Analytical Techniques:
GC-MS is a powerful tool for the analysis of halogenated organic compounds in environmental samples. It offers high sensitivity and selectivity.
HPLC-MS/MS provides an alternative for compounds that are not easily amenable to GC analysis, even after derivatization. It is particularly useful for analyzing complex mixtures with minimal sample cleanup.
The development of a reliable analytical method for speciation analysis requires careful validation, including studies on recovery, matrix effects, and limits of detection and quantification.
In-Situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring reactions involving changes in functional groups. nih.govnih.govrsc.orgyoutube.com By using a flow cell or an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, the progress of the synthesis of this compound can be followed. For example, the disappearance of the C-H bond of a precursor and the appearance of new bands corresponding to the C-Br bond or changes in the aromatic substitution pattern can be tracked. This technique is particularly useful for optimizing reaction conditions and ensuring reaction completion. Recent developments include coupling electrochemical cells with FTIR to monitor electrochemically controlled reactions in real-time. nih.govrsc.org
The photolysis of tetrabromocatechol (B147477) on titanium dioxide has been studied, indicating that bromine-substituted catechols can be decomposed by visible light. rsc.org This highlights the importance of understanding the photochemical stability of this compound, which can also be investigated using in-situ spectroscopic methods.
Conclusion and Future Research Perspectives
Synthesis and Reactivity Outlook
The future of 3-Bromo-4-fluorobenzene-1,2-diol research is fundamentally tied to the development of efficient and scalable synthesis routes. While direct synthesis protocols for this specific diol are not extensively documented in mainstream literature, future work can draw from established methods for creating its precursors. For instance, the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) has been demonstrated with high yields through processes that avoid hazardous reagents like elemental bromine, offering a greener and safer starting point. google.com One patented method involves the ultrasonically-assisted reaction of 4-fluorobenzaldehyde (B137897) with sodium bromide and sodium hypochlorite, achieving high purity and yield. google.com
| Molar Ratio (4-fluorobenzaldehyde:NaBr:NaOCl) | Purity (%) | Yield (%) |
|---|---|---|
| 1 : 1.01 : 1.02 | 99.4 | 91.9 |
| 1 : 1.03 : 1.03 | 99.2 | 90.4 |
Similarly, methods for producing 3-bromo-4-fluoronitrobenzene, another potential intermediate, have been optimized to achieve yields as high as 98.7%. researchgate.net Future research will likely focus on the efficient conversion of these or similar precursors into the target catechol, perhaps through hydroxylation or demethylation of a corresponding dimethoxy-analogue. A documented synthesis of the isomeric 4-bromo-3-fluorocatechol involves the direct bromination of 3-fluorocatechol (B141901) at low temperatures, yielding the product as a white powder. prepchem.com This suggests that direct, selective halogenation of a fluorinated catechol could be a viable, though potentially challenging, synthetic strategy.
The reactivity outlook is equally compelling. The catechol moiety is well-known for its redox activity and ability to form complexes with metal ions and participate in cross-linking reactions. researchgate.net The presence of both an electron-withdrawing fluorine atom and a bromine atom will modulate this reactivity in unique ways. Studies on other halogenated catechols have shown that such substituents impact the kinetics of enzymatic oxidation, a key process in both biodegradation and bio-inspired material applications. psu.edu Future investigations should systematically probe the oxidation potential of this compound and its reactivity in polymerization and surface functionalization reactions.
Emerging Frontiers in Halogenated Catechol Chemistry
One of the most promising frontiers for this compound is in the field of advanced materials, particularly those with inherent antimicrobial properties. Research has shown that incorporating halogenated catechols into polymers can create materials with potent, broad-spectrum antimicrobial and antibiofilm activity. nih.gov A series of dopamine (B1211576) methacrylamide (B166291) (DMA) monomers modified with chlorine, bromine, or iodine have been synthesized and polymerized into hydrogels and coatings that exhibit over 99% killing efficiency against both Gram-positive and Gram-negative bacteria. google.comnih.gov
Crucially, hydrogels containing chlorinated DMA were effective against multiple multidrug-resistant (MDR) bacterial strains. nih.gov Given these findings, this compound represents an unexplored building block for a new generation of antimicrobial materials. Its catechol group can serve as a powerful wet-adhesion anchor, a property inspired by mussel adhesive proteins, while the bromo- and fluoro-substituents could confer potent antimicrobial efficacy. Future work should focus on the synthesis of polymerizable derivatives of this compound and the evaluation of the resulting polymers for applications in biomedical coatings, wound dressings, and antifouling surfaces.
Unexplored Areas in Computational Chemistry and Advanced Analytical Techniques
Significant gaps exist in the computational understanding of this compound. Modern computational methods, such as Density Functional Theory (DFT) and ab initio calculations like Møller-Plesset (MP2) and Coupled Cluster (CCSD(T)) theory, are powerful tools for predicting molecular properties. nih.gov These methods have been successfully applied to understand the structures, charge distributions, and intermolecular interactions of other halogenated molecules. cornell.edu
A dedicated computational study of this compound is a critical next step. Such research could:
Determine its optimized molecular geometry and vibrational frequencies.
Calculate its electrostatic potential map to predict sites of electrophilic and nucleophilic attack.
Model its ability to form halogen bonds, a type of noncovalent interaction that is increasingly recognized as crucial in materials science and drug design.
Predict its redox potential and compare it with other halogenated and non-halogenated catechols.
These theoretical insights would be invaluable for guiding synthetic efforts and predicting the behavior of the molecule in complex systems. nih.govcornell.edu Advanced analytical techniques will also be essential. High-resolution mass spectrometry and multi-dimensional NMR spectroscopy will be needed to unambiguously characterize its synthesis products and any resulting polymers. Techniques like rapid-scan spectrophotometry could be employed to study the kinetics of its oxidation and identify transient intermediates, as has been done for other catechols. nih.gov
Broader Implications for Fundamental Chemical Research
The study of this compound, while specific, has broader implications for fundamental chemical research. It serves as an excellent model system for investigating the interplay of multiple, distinct halogen substituents on the electronic properties and reactivity of an aromatic ring. Understanding how the high electronegativity of fluorine and the size and polarizability of bromine collectively influence the catechol system can provide deep insights into structure-property relationships.
This knowledge is transferable to other areas of chemistry, including drug design, where halogenation is a common strategy for modulating a molecule's metabolic stability and binding affinity, and in the development of new catalysts for organic reactions. nih.gov The enzymatic degradation pathways of such compounds are also of fundamental interest, shedding light on how microorganisms evolve to process xenobiotic compounds and informing strategies for bioremediation. psu.edunih.gov Ultimately, a thorough investigation into this single, specific molecule contributes to the broader toolkit available to chemists for designing functional molecules and materials from the ground up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
